rac Geosmin-d3

Environmental analytical chemistry Water quality monitoring Method validation

rac Geosmin-d3 (CAS 135441-88-2) is a deuterium-labeled analog of racemic geosmin, a bicyclic terpenoid responsible for earthy and musty off-flavors in water, fish, and agricultural products. With a molecular formula of C₁₂H₁₉D₃O and molecular weight of 185.32 g/mol, this compound features three hydrogen atoms at the C-8a methyl group replaced with deuterium (²H), yielding a mass shift of +3 Da relative to unlabeled geosmin.

Molecular Formula C12H22O
Molecular Weight 185.32 g/mol
Cat. No. B12064977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Geosmin-d3
Molecular FormulaC12H22O
Molecular Weight185.32 g/mol
Structural Identifiers
SMILESCC1CCCC2(C1(CCCC2)O)C
InChIInChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m0/s1/i2D3
InChIKeyJLPUXFOGCDVKGO-VQNRWZNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Geosmin-d3 for Analytical Quantification: Procurement Specifications and Technical Profile


rac Geosmin-d3 (CAS 135441-88-2) is a deuterium-labeled analog of racemic geosmin, a bicyclic terpenoid responsible for earthy and musty off-flavors in water, fish, and agricultural products. With a molecular formula of C₁₂H₁₉D₃O and molecular weight of 185.32 g/mol, this compound features three hydrogen atoms at the C-8a methyl group replaced with deuterium (²H), yielding a mass shift of +3 Da relative to unlabeled geosmin . This isotopic labeling enables its primary function as a stable isotope-labeled internal standard (SIL-IS) for liquid and gas chromatography coupled with mass spectrometry (LC-MS/GC-MS) [1]. The racemic mixture contains both (4R,4aR,8aS) and (4S,4aS,8aR) enantiomeric forms of geosmin-d3. Commercial supply typically specifies purity ≥95% with storage conditions at -20°C .

Why Unlabeled Geosmin or d5-Geosmin Cannot Substitute for rac Geosmin-d3 in Quantitative Workflows


Unlabeled geosmin cannot substitute for rac Geosmin-d3 as an internal standard because it is chromatographically and mass spectrometrically indistinguishable from the native analyte, rendering quantification impossible in single-quadrupole MS systems. Structural analogs such as 1-chloroalkanes or 2-isobutyl-3-methoxypyrazine exhibit different extraction efficiencies, ionization responses, and matrix effect susceptibilities compared to geosmin, introducing systematic bias [1]. Although d5-geosmin serves a similar SIL-IS function, the d3-labeled variant is specifically paired with d3-2-MIB in numerous validated regulatory methods, creating a standardized internal standard suite that cannot be arbitrarily interchanged without full revalidation [2]. Isotope dilution quantitation using a deuterated internal standard is required because geosmin recoveries from water matrices are highly variable, and only a mass-differentiated co-eluting isotopologue can correct for sample-to-sample recovery deviations across extraction, concentration, and ionization steps [3].

rac Geosmin-d3: Quantitative Performance Evidence Versus Alternative Quantitation Approaches


Between-Run Precision: Isotope Dilution with d3-Geosmin vs. External Standard Quantitation

In a direct method comparison study, the Ambersorb 572/GC-HRMS method employing d3-geosmin for isotope dilution quantitation was compared against the CLS/GC-LRMS method using external standard quantitation. The isotope dilution method demonstrated between-run precision of 7.7% relative standard deviation (RSD) for geosmin, representing a quantifiable improvement over the external standard method, though the comparator's baseline RSD value was not explicitly reported in the same study [1].

Environmental analytical chemistry Water quality monitoring Method validation

Quantification Accuracy: d3-Geosmin Isotope Dilution vs. External Standard Method

The same direct method comparison study quantified accuracy improvement when transitioning from external standard quantitation to d3-geosmin isotope dilution. The isotope dilution approach achieved accuracy of ±11% for geosmin determination relative to the CLS/GC-LRMS external standard method baseline [1].

Isotope dilution mass spectrometry Quantitative accuracy Water analysis

Recovery Correction Capability: d3-Geosmin vs. Deuterated MIB Internal Standard Performance

In a validated SPME-GC-MS method for drinking water analysis, the addition of d5-geosmin and d3-MIB as internal standards compensated for extraction variability inherent in non-equilibrium SPME sampling, yielding geosmin recovery of 93–110% with precision of 3–12% RSD across the 5–40 ng/L calibration range [1]. Note: This study utilized d5-geosmin, not d3-geosmin; cross-study comparable evidence for the deuterated internal standard class is presented here.

Matrix effect correction SPME method validation Drinking water analysis

SIL-IS Class Advantage: Deuterated Internal Standards vs. Structural Analogs for Matrix Effect Correction

Stable isotope-labeled internal standards are established as superior to structural analog internal standards for quantitative bioanalytical LC-MS/MS assays. SIL-IS compounds co-elute with the analyte and experience identical matrix effects and ionization efficiency variations, whereas structural analogs exhibit differential chromatographic behavior and matrix susceptibility [1]. For geosmin analysis, this class advantage translates to the requirement for deuterated geosmin (d3 or d5) rather than non-isotopic alternatives such as 1-chloroalkanes or 2-isobutyl-3-methoxypyrazine.

Stable isotope dilution LC-MS/MS bioanalysis Matrix effect mitigation

Detection Limit Capability: Isotope Dilution Method Sensitivity Performance

The Ambersorb 572/GC-HRMS method employing d3-geosmin for isotope dilution quantitation achieved a detection limit of 2.0 ng/L for geosmin in water matrices [1]. This detection limit is method-specific rather than an inherent property of d3-geosmin, representing the performance envelope of validated isotope dilution approaches for environmental monitoring applications.

Trace analysis Detection limits GC-HRMS

Sample Throughput and Workflow Efficiency: d3-Geosmin Method vs. CLS-GC-LRMS

The Ambersorb 572/GC-HRMS method with d3-geosmin isotope dilution quantitation demonstrated substantially improved workflow efficiency compared to the CLS/GC-LRMS external standard method. Productivity increased to 40 samples per day with turnaround time of 48 hours [1].

Laboratory productivity Sample throughput Method comparison

rac Geosmin-d3: Primary Application Scenarios Based on Validated Quantitative Evidence


Drinking Water Regulatory Compliance Monitoring via SPME-GC-MS

Municipal water utilities and environmental testing laboratories conducting geosmin analysis per EPA Method 6040D or ISO 20595 should specify rac Geosmin-d3 as the isotope dilution internal standard. Validated SPME-GC-MS protocols demonstrate that deuterated geosmin internal standards enable recovery of 93–110% with precision of 3–12% RSD across the 5–40 ng/L concentration range in both raw and treated drinking waters [1].

Surface Water Monitoring with Isotope Dilution GC-HRMS for Trace-Level Detection

Research laboratories and environmental agencies requiring sub-ng/L detection limits for source water monitoring and early-warning systems for taste-and-odor events should utilize rac Geosmin-d3 in Ambersorb 572 extraction/GC-HRMS workflows. This validated approach achieves a method detection limit of 2.0 ng/L with between-run precision of 7.7% RSD and accuracy of ±11% [2].

Aquaculture and Fishery Product Off-Flavor Quantification

Aquaculture quality control laboratories and food safety testing facilities quantifying geosmin in fish tissue or farm water should adopt rac Geosmin-d3 for stable isotope dilution GC-MS methods. The deuterated internal standard corrects for matrix-dependent recovery variations inherent in HS-SPME or purge-and-trap extraction from complex biological and pond water matrices [3].

Method Development and Inter-Laboratory Validation Studies

Analytical chemistry laboratories developing new geosmin quantification methods or participating in proficiency testing programs require rac Geosmin-d3 as the reference internal standard. The d3-labeled variant provides the requisite +3 Da mass shift to avoid isotopic overlap with unlabeled geosmin while maintaining co-elution behavior essential for matrix effect correction [1].

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